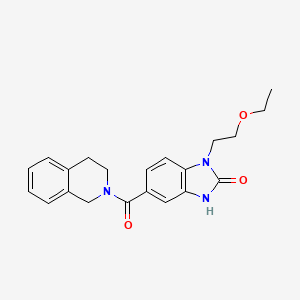

5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one" is related to the chemical class of benzimidazoles and dihydroisoquinolines, which are known for their complex structures and various chemical properties.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions including the condensation of benzimidazole derivatives with isoquinoline derivatives under controlled conditions. The synthesis processes can involve different reagents and catalysts to facilitate the formation of the desired product (Bollini, Asís, & Bruno, 2006).

Molecular Structure Analysis

Compounds in this category typically exhibit interesting structural characteristics such as cis-trans isomerism and planar conformation between different parts of the molecule. X-ray diffraction analysis and quantum-chemical calculations are often used to study their molecular structure (Sokol et al., 2011).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including radical cascade cyclization and metal-free conditions reactions, which allow for the construction of complex structures and the introduction of various functional groups (Kang et al., 2021).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of these compounds can vary significantly depending on their specific structures and substituents. These properties are essential for determining the compounds' applicability in different fields.

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and tautomerism are crucial for understanding the behavior of these compounds in biological systems and industrial applications. The chemical properties are influenced by the molecular structure and the nature of substituents attached to the core structure (Ukrainets et al., 2011).

Aplicaciones Científicas De Investigación

Antitumor Activity

Research has identified isoquinolone derivatives, including those related to the specified chemical structure, as having potential antitumor properties. For instance, studies on the synthesis and in vitro antitumor activity of isoquinolone derivatives have shown that certain compounds within this family exhibit potent activity against human tumor cell lines. These findings suggest that modifications to the isoquinolone structure could enhance its efficacy as an antitumor agent (Cheon et al., 1999).

Synthesis and Structure-Activity Relationship

The synthesis and evaluation of substituted isoquinoline analogs have been explored for their antitumor activity. These studies have led to the identification of compounds with enhanced antitumor effects, highlighting the importance of structural modifications for increased biological activity (Cheon et al., 1998).

Central Nervous System (CNS) Activity

Compounds containing the isoquinoline structure have been examined for their effects on the central nervous system. Some derivatives have shown to cause loss of motor control in mice, indicating their potential for CNS-related research applications (Hung et al., 1985).

Benzodiazepine Receptor Ligands

Research into fused imidazopyridines, which share structural similarities with the specified compound, has explored their use as benzodiazepine receptor ligands. These compounds have shown varied activity, including antagonist or inverse agonist effects, depending on the substitution patterns, highlighting their potential in developing new therapies targeting the benzodiazepine receptor (Takada et al., 1996).

Catalytic Synthesis

An environmentally benign route for synthesizing benzimidazo[2,1-a]isoquinoline has been developed through the reaction of 2-ethynylbenzaldehyde with ortho-phenylenediamines. This method represents a significant advancement in the catalytic synthesis of complex heterocyclic compounds, offering a greener alternative to traditional synthetic routes (Mishra et al., 2019).

Propiedades

IUPAC Name |

6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-(2-ethoxyethyl)-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-2-27-12-11-24-19-8-7-16(13-18(19)22-21(24)26)20(25)23-10-9-15-5-3-4-6-17(15)14-23/h3-8,13H,2,9-12,14H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWJUCJDFUIFGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-furamide hydrochloride](/img/structure/B5546946.png)

![4-methyl-2-[(2-phenyl-4-quinazolinyl)amino]phenol](/img/structure/B5546956.png)

![5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546964.png)

![3-imidazo[1,2-a]pyridin-2-yl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5546965.png)

![5-(4-methoxyphenyl)-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546969.png)

![7-ethyl-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5547008.png)

![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)acetamide](/img/structure/B5547015.png)

![2-{5-[(4-methylphenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetamide](/img/structure/B5547028.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5547040.png)

![1-(1,3-benzothiazol-2-yl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5547044.png)